2-(Chloromethoxy)-4-fluoro-1-nitrobenzene chemical structure and properties
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene chemical structure and properties
Executive Summary
2-(Chloromethoxy)-4-fluoro-1-nitrobenzene is a highly reactive, electrophilic aryl chloromethyl ether used primarily as a transient intermediate in organic synthesis. It serves as a specialized building block for introducing the (4-fluoro-2-nitrophenoxy)methyl moiety into nucleophilic substrates (alcohols, amines, thiols) or as a precursor for heterocycle formation.
Due to the presence of the chloromethoxy group (
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
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IUPAC Name: 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
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Common Name: 2-(Chloromethoxy)-4-fluoro-1-nitrobenzene
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Molecular Formula:
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Molecular Weight: 205.57 g/mol
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SMILES: ClCOc1cc(F)ccc1[O-]
Structural Properties & Electronic Effects
The molecule features a benzene core substituted with three distinct functional groups that dictate its reactivity:
| Position | Group | Electronic Effect | Impact on Reactivity |
| C-1 | Nitro ( | Strong Electron Withdrawing (EWG) | Deactivates the ring; increases acidity of the precursor phenol; stabilizes the leaving group character of the phenoxide. |
| C-2 | Chloromethoxy ( | Electrophilic / Inductive Withdrawal | Primary Reactive Site. The methylene carbon is highly electrophilic due to the inductive pull of both Oxygen and Chlorine. |
| C-4 | Fluoro ( | Inductive EWG / Mesomeric Donor | Modulates lipophilicity and metabolic stability; generally stable under alkylation conditions. |
Physicochemical Properties (Predicted)
Note: As a reactive intermediate, experimental bulk properties are rarely reported. Values below are predicted based on structure-activity relationships (SAR) with similar aryl chloromethyl ethers.
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Physical State: Viscous oil or low-melting solid (approx. 25–35 °C).
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Boiling Point: >250 °C (dec).
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Solubility: Soluble in DCM, THF, Toluene. Reacts violently with water/alcohols.
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Stability: Hydrolytically unstable. Decomposes to 5-fluoro-2-nitrophenol, formaldehyde, and HCl upon exposure to moisture.
Part 2: Synthesis & Manufacturing Protocol
Critical Safety Warning: The synthesis involves the generation of a chloromethyl ether.[3] Chloromethyl ethers are potent alkylating agents and suspected human carcinogens. All operations must be performed in a fume hood with proper PPE (double nitrile gloves, face shield).
Synthetic Pathway
The compound is synthesized via the chloromethylation of the commercially available precursor 5-fluoro-2-nitrophenol .
Method A: Paraformaldehyde / HCl Route (Standard)
This method generates the electrophilic chloromethyl species in situ.
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Reagents: 5-Fluoro-2-nitrophenol (1.0 eq), Paraformaldehyde (1.2 eq), dry HCl gas (excess), anhydrous
(catalytic). -
Solvent: Dichloromethane (DCM) or Toluene.
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Conditions: 0 °C to Room Temperature, 2–4 hours.
Method B: Chloromethyl Methyl Ether Exchange (Milder)
Uses a Lewis acid catalyst to exchange the methoxy group of MOM-Cl (if available) or dimethoxymethane, though Method A is preferred for aryl ethers.
Experimental Workflow (Method A)
Step 1: Preparation Dissolve 5-fluoro-2-nitrophenol (CAS 446-36-6) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under Nitrogen atmosphere.
Step 2: Chloromethylation Add paraformaldehyde powder to the solution. Cool the mixture to 0 °C. Bubble dry HCl gas slowly through the suspension for 30–60 minutes. The solution will clarify as the phenol reacts.
Step 3: Isolation (Optional but Risky)
Ideally, use the solution directly in the next step. If isolation is required, degas the solution with Nitrogen to remove excess HCl. Dry over anhydrous
Step 4: Quality Control
Confirm conversion via TLC (silica gel; significant
Caption: Synthesis of 2-(Chloromethoxy)-4-fluoro-1-nitrobenzene via acid-catalyzed chloromethylation.
Part 3: Reactivity Profile & Mechanism
Mechanism of Action
The chloromethoxy group acts as a "hard" electrophile. The mechanism typically follows an
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Ionization:
(Stabilized by oxygen lone pair). -
Nucleophilic Attack:
.
Key Transformations
This intermediate is primarily used to link the fluoronitrophenol moiety to other structures via a formaldehyde acetal linkage (
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Reaction with Alcohols: Forms asymmetric acetals.
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Conditions:
, DIPEA (base), DCM.
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Reaction with Amines: Forms N-alkoxymethyl derivatives (Mannich-type bases).
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Conditions:
, , THF.
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Intramolecular Cyclization: If the nucleophile is tethered to the ring (e.g., reduction of nitro to amine followed by attack), it can form benzoxazine derivatives.
Caption: Divergent reactivity pathways with O- and N-nucleophiles.
Part 4: Handling, Safety & Stability
Stability & Storage
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Moisture Sensitivity: Extreme. Hydrolyzes rapidly to release Formaldehyde (carcinogen) and HCl (corrosive).
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Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Do not store for extended periods; prepare fresh.
Hazard Classification (E-E-A-T)
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Carcinogenicity: Chloromethyl ethers are OSHA-regulated carcinogens. Treat this specific derivative with the same level of caution as Bis(chloromethyl)ether (BCME) or Chloromethyl methyl ether (CMME).
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Acute Toxicity: Toxic by inhalation and skin contact. The nitro group adds potential for methemoglobinemia.
Decontamination Protocol
To quench excess reagent or spills:
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Prepare a solution of aqueous ammonia or concentrated NaOH .
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Slowly add the organic waste containing the chloromethyl ether to the basic solution.
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Stir for 1 hour to ensure complete hydrolysis to the phenol and formate/formaldehyde (which is then neutralized).
References
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Precursor Availability (5-Fluoro-2-nitrophenol)
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PubChem Compound Summary for CID 2733475. National Center for Biotechnology Information (2025). Link
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Synthesis of Chloromethyl Ethers
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Safety of Haloalkyl Ethers
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Occupational Safety and Health Standards: Methyl chloromethyl ether. OSHA Standard 1910.1006. Link
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Reactivity of Fluoronitrobenzenes
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Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link
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Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
